N-{[4-(2-chlorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives substituted with adamantane and aryl groups. Its structure features:
- A 1,2,4-triazole core substituted at position 4 with a 2-chlorophenyl group.
- A sulfanyl group at position 5, functionalized with a phenylcarbamoylmethyl moiety.
- An adamantane-1-carboxamide group linked via a methyl bridge at position 2.
Adamantane derivatives are known for their lipophilicity and metabolic stability, while triazole rings contribute to hydrogen bonding and π-π interactions, enhancing binding to biological targets .
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O2S/c29-22-8-4-5-9-23(22)34-24(32-33-27(34)37-17-25(35)31-21-6-2-1-3-7-21)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQAFZDBHESFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5Cl)SCC(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole Core Structure
The 1,2,4-triazole ring forms the central scaffold of the target compound. The synthesis begins with the preparation of 4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Compound A), achieved through cyclocondensation of 2-chlorophenylhydrazine with carbon disulfide in basic ethanol.
- Cyclocondensation Reaction :
- 2-Chlorophenylhydrazine reacts with carbon disulfide in ethanolic potassium hydroxide (KOH) under reflux to yield the potassium dithiocarbazate intermediate.
- Acidification with hydrochloric acid (HCl) induces cyclization, forming Compound A.
- Reaction Conditions : 5–6 hours at 80–90°C, yielding 75–85%.
Functionalization with Adamantane-1-Carboxamide
The adamantane-1-carboxamide group is introduced through a two-step process: chloromethylation followed by amidation .
- Chloromethylation of Compound C :
- Amidation with Adamantane-1-Carboxylic Acid :
- Compound D undergoes nucleophilic substitution with adamantane-1-carboxylic acid hydrazide in dimethylformamide (DMF) at 100°C for 8 hours.
- Catalyst : N,N-Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation.
- Product : Target compound isolated in 60–70% yield after column chromatography (hexane:ethyl acetate, 3:1).
Spectroscopic Characterization and Validation
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- Elemental Analysis :
Comparative Analysis of Synthetic Routes
Optimization Strategies and Industrial Scalability
- Green Chemistry Approaches :
- Catalytic Enhancements :
- Continuous Flow Systems :
- S-Alkylation steps performed in microreactors enhance mixing and reduce reaction times by 50%.
Chemical Reactions Analysis
N-{[4-(2-chlorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazole ring or other parts of the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(2-chlorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and functional groups.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Selected 1,2,4-Triazole Adamantane Derivatives
*Predicted values based on structural analogs.
Key Observations :
Bioactivity Comparisons
Antihypoxic Activity (In Vivo Rat Model)
| Compound | Survival Time (min) | Efficacy vs. Control |
|---|---|---|
| Target Compound | 68.3* | 2.1× |
| 5-(Adamantane-1-yl)-4-methyl analog | 52.4 | 1.6× |
| 5-(Adamantane-1-yl)-4-phenyl analog | 59.8 | 1.8× |
| Mexidol (100 mg/kg) | 60.1 | 1.8× |
*Predicted based on structural-activity trends.
Key Observations :
Biological Activity
The compound N-{[4-(2-chlorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down into several functional groups that contribute to its biological activity:
- Adamantane Core : Provides a rigid structure that enhances binding interactions.
- Triazole Ring : Known for its role in various biological processes and as a scaffold in drug design.
- Chlorophenyl Group : Often associated with increased lipophilicity and potential interactions with biological targets.
- Phenylcarbamoyl Moiety : Implicated in enhancing the compound's stability and bioavailability.
Molecular Formula
The molecular formula is .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a series of substituted N-(4-amino-2-chlorophenyl) compounds demonstrated significant inhibitory effects against human adenovirus (HAdV) with selectivity indexes exceeding 100. Notably, one derivative exhibited an IC50 value of 0.27 μM, indicating potent antiviral activity while maintaining low cytotoxicity (CC50 = 156.8 μM) .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with viral DNA replication processes. For example, certain derivatives were shown to inhibit later stages of the HAdV life cycle, indicating a multifaceted approach to viral inhibition .
Anticancer Activity
In addition to antiviral properties, compounds containing the triazole moiety have been explored for anticancer activities. Research indicates that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. The presence of the adamantane structure may enhance these effects by improving cellular uptake and interaction with target proteins involved in cancer progression .
Study 1: Antiviral Efficacy
In a controlled study examining the efficacy of triazole derivatives against HAdV, several compounds were tested for their ability to inhibit viral replication. The results demonstrated that those with structural similarities to this compound displayed promising results:
| Compound ID | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >580 |
| Compound 46 | 0.45 | 200 | >444 |
These findings underscore the potential of this class of compounds as effective antiviral agents .
Study 2: Anticancer Activity
Another study focused on evaluating the anticancer properties of triazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines:
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | MCF-7 |
| Compound B | 0.9 | MDA-MB-231 |
These results indicate that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
